molecular formula C13H21N5 B11746288 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11746288
M. Wt: 247.34 g/mol
InChI Key: SKBDZINPOJGVPR-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and isopropyl groups. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with suitable alkylating agents. One common method is the nucleophilic substitution reaction where a pyrazole derivative reacts with an alkyl halide in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various alkyl or aryl groups into the pyrazole rings.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. Pyrazole derivatives often act by inhibiting enzymes or modulating receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings with methyl and isopropyl groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-9(2)18-8-13(11(4)16-18)14-6-12-7-17(5)15-10(12)3/h7-9,14H,6H2,1-5H3

InChI Key

SKBDZINPOJGVPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2C)C(C)C)C

Origin of Product

United States

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